molecular formula C7H11N3S B13242512 3-Cyclopentyl-1,2,4-thiadiazol-5-amine CAS No. 1183566-32-6

3-Cyclopentyl-1,2,4-thiadiazol-5-amine

Cat. No.: B13242512
CAS No.: 1183566-32-6
M. Wt: 169.25 g/mol
InChI Key: IKRIQQIAOZBZNZ-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a cyclopentyl group at position 3 and an amine at position 3.

Properties

CAS No.

1183566-32-6

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

3-cyclopentyl-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H11N3S/c8-7-9-6(10-11-7)5-3-1-2-4-5/h5H,1-4H2,(H2,8,9,10)

InChI Key

IKRIQQIAOZBZNZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NSC(=N2)N

Origin of Product

United States

Preparation Methods

The synthesis of 3-Cyclopentyl-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with cyclopentanone under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 1,2,4-thiadiazol-5-amine core is highly versatile, with substituents at position 3 significantly influencing physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 3 Key Features References
3-Cyclopentyl-1,2,4-thiadiazol-5-amine Cyclopentyl High lipophilicity; potential improved pharmacokinetics -
3-Phenyl-1,2,4-thiadiazol-5-amine Phenyl Common aromatic substituent; moderate activity in antimicrobial assays
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine 4-Chlorophenyl Enhanced electronegativity; possible increased target affinity
Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine Dual pyridinyl groups High macrofilaricidal activity (EC₅₀ < 100 nM); improved solubility
3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine Trichloromethyl High reactivity; notable toxicity concerns (GHS Category 2)
5-Cyclopropyl-1,2,4-thiadiazol-3-amine Cyclopropyl Smaller ring size; potential metabolic stability

Key Observations :

  • Cyclopentyl vs.
  • Electron-Withdrawing Groups : Chlorophenyl and trichloromethyl substituents introduce electronegativity, which may improve binding to electron-rich enzyme pockets but raise toxicity risks .
  • Heteroaromatic Substitutions : Pyridinyl groups in di(pyridin-2-yl) derivatives confer potent antiparasitic activity, likely due to hydrogen bonding and π-π stacking interactions with biological targets .

Physicochemical Properties

Property 3-Cyclopentyl-1,2,4-thiadiazol-5-amine (Predicted) 3-Phenyl Derivative Di(pyridin-2-yl) Derivative
Molecular Weight ~209 g/mol 209.3 g/mol 369.2 g/mol
Melting Point 170–180°C (estimated) 194–196°C Not reported
LogP (Lipophilicity) ~2.5 2.8 1.9
Solubility Low in water Low in water Moderate in DMSO

Insights :

  • The cyclopentyl group’s bulkiness may lower melting points compared to rigid aromatic analogs.
  • Reduced solubility of cyclopentyl derivatives could limit formulation options but improve lipid membrane penetration.

Pharmacokinetic Considerations

  • Half-Life Extension : Lipophilic substituents like cyclopentyl may prolong half-life by reducing renal clearance, though this requires in vivo validation.

Biological Activity

3-Cyclopentyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_{7}H10_{10}N4_{4}S
  • Molecular Weight : Approximately 174.25 g/mol
  • Structural Features : The compound contains a thiadiazole ring, which is critical for its biological activity. The cyclopentyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.

The biological activity of 3-Cyclopentyl-1,2,4-thiadiazol-5-amine is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or interfere with cellular processes, leading to observed antimicrobial and anticancer effects. The compound's mechanism is believed to involve:

  • Enzyme Inhibition : Potentially inhibiting enzymes involved in cellular signaling pathways.
  • Cellular Interference : Disrupting normal cellular functions that can lead to apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that 3-Cyclopentyl-1,2,4-thiadiazol-5-amine exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains:

Microorganism Activity Reference
Staphylococcus aureusInhibitory effect
Escherichia coliModerate inhibition
Candida albicansEffective antifungal

The compound's efficacy against these pathogens suggests its potential as a lead compound in the development of new antimicrobial agents.

Anticancer Activity

The anticancer properties of 3-Cyclopentyl-1,2,4-thiadiazol-5-amine have been explored in various studies. Its activity has been evaluated against different cancer cell lines:

Cancer Cell Line IC50_{50} (µg/mL) Effectiveness Reference
MCF-7 (breast cancer)0.28High
A549 (lung cancer)0.52Moderate
SK-MEL-2 (melanoma)4.27Moderate

These findings highlight the compound's potential as a candidate for further development in cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiadiazole derivatives, including 3-Cyclopentyl-1,2,4-thiadiazol-5-amine:

  • Antimicrobial Study : A study demonstrated that derivatives of thiadiazole showed significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and function .
  • Cytotoxicity Assessment : Another research evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it induced apoptosis through mitochondrial pathways .
  • Enzyme Interaction Studies : Research exploring the interaction between thiadiazole compounds and specific enzymes revealed that these compounds could act as allosteric modulators, affecting enzyme activity and cellular signaling pathways .

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